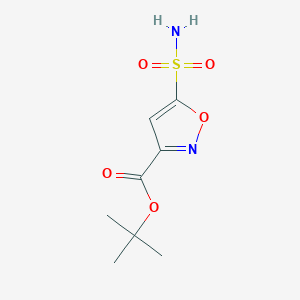

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C8H12N2O5S . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives, including Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate, has been a field of interest for many researchers . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis

The molecular structure of Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The structure is based on the oxazole ring, which is a 5-membered ring with one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate include a molecular weight of 248.26 . Other specific properties such as boiling point and storage conditions are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

General Pharmacodynamics

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate and its related compounds are extensively studied for their pharmacodynamic properties. For instance, the compound has been linked with the pharmacodynamics of hypoglycemic arylsulfonamides, demonstrating its potential in the treatment of diabetes and its relevance in medical chemistry research (Loubatières, 1959).

Synthesis and Chemical Reactivity

The compound has been involved in innovative chemical synthesis techniques, such as the intramolecular sulfinylation of sulfonamides leading to high yields of aryl[4,5]isothiazoles through an all-heteroatom Wittig-equivalent process (Xu et al., 2016). This highlights its role in facilitating complex organic reactions and synthesizing novel chemical structures.

Anti-inflammatory and Antiarthritic Applications

Research has explored the anti-inflammatory and antiarthritic potential of tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate derivatives. Compounds with the gamma-sultam skeleton, including tert-butyl substituents, have shown promising results in inhibiting cyclooxygenase-2 and 5-lipoxygenase, offering potential therapeutic benefits for arthritis treatment (Inagaki et al., 2000).

Material Science and Sensory Applications

In material science, tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate derivatives have been utilized in constructing nanofibers with strong blue emissive properties. These materials have shown potential in detecting volatile acid vapors, demonstrating the compound's utility in developing chemosensors (Sun et al., 2015).

Synthetic Chemistry

The compound's derivatives have been applied in synthetic chemistry, particularly in creating sulfonylated indazolones. This process exemplifies its role in promoting innovative synthetic routes for constructing structurally diverse and potentially bioactive molecules (Ghosh et al., 2020).

Propriétés

IUPAC Name |

tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5S/c1-8(2,3)14-7(11)5-4-6(15-10-5)16(9,12)13/h4H,1-3H3,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXETXALUFSWVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NOC(=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2913067.png)

![3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2913071.png)

![4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2913076.png)

![Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2913082.png)